molecular formula C11H18FNO3 B1524607 Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate CAS No. 644982-12-7

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

Cat. No.: B1524607
CAS No.: 644982-12-7
M. Wt: 231.26 g/mol
InChI Key: IDKJZSHWZNDJJV-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate: is a chemical compound with the molecular formula C11H18FNO3. It is an ester that contains a seven-membered ring with a nitrogen atom, a carbonyl group, and a fluoro atom attached to the ring. This compound is commonly used in organic synthesis as a building block to synthesize more complex molecules, including drugs, pesticides, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate typically involves the reaction of tert-butyl 4-fluoro-3-oxoazepane-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include tert-butyl alcohol, fluoroalkylating agents, and azepane derivatives .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. Safety measures and quality control are essential to ensure the consistency and reliability of the compound .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the synthesis of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl 4-fluoro-3-oxoazepane-1-carboxylate
  • Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
  • This compound

Uniqueness: this compound is unique due to its specific structural features, including the presence of a fluoro atom and a seven-membered ring. These features contribute to its distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKJZSHWZNDJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697028
Record name tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644982-12-7
Record name tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product from Step A was dissolved in DMSO (200 mL) and H2O (8.29 g, 460 mmol) followed by addition of LiCl (19.5 g, 460 mmol). The solution was warmed to 125° C. and the mixture was stirred overnight. The mixture was cooled to ambient temperature and partitioned between EtOAc (2.5 L) and water:brine (1:1, 2.0 L). The mixture was filtered through activated charcoal over Celite, which was washed with EtOAc, forming visible layers. The organic layer was dried over Na2SO4, filtered and concentrated. The crude product was purified by column chromatography (10 to 80% EtOAc/hexanes) providing 4.5 g (21%) of the product as a thick pale orange oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
8.29 g
Type
reactant
Reaction Step Two
Name
Quantity
19.5 g
Type
reactant
Reaction Step Two
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
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Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
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Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
Reactant of Route 5
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Reactant of Route 6
Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

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